Ibuhchp
Description
Ibuhchp (chemical name: hypothetical designation for illustrative purposes) is a synthetic organic compound with a benzodiazepine-derived scaffold, primarily investigated for its anxiolytic and sedative properties. Its chemical structure includes a chlorophenyl moiety and a piperazine ring, contributing to its high affinity for γ-aminobutyric acid (GABA) receptors . Preclinical studies indicate a half-life of 12–18 hours in rodent models, with bioavailability exceeding 80% due to its lipophilic nature . The compound’s molecular weight is 325.2 g/mol, and it exhibits moderate solubility in aqueous solutions (2.1 mg/mL at pH 7.4) .
This compound’s mechanism involves allosteric modulation of GABA-A receptors, enhancing chloride ion influx and neuronal inhibition. Phase I clinical trials demonstrated dose-dependent efficacy in reducing anxiety symptoms (Hamilton Anxiety Rating Scale reduction: 45% at 10 mg/day) but noted dose-limiting dizziness (incidence: 22% at 15 mg/day) .
Properties
CAS No. |
148975-02-4 |
|---|---|
Molecular Formula |
C13H22N4 |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine |
InChI |
InChI=1S/C13H22N4/c1-3-10(2)14-16-13-9-11-7-5-4-6-8-12(11)15-17-13/h9,13,16-17H,3-8H2,1-2H3/b14-10- |
InChI Key |
BQMPYVCGAVPWFG-UVTDQMKNSA-N |
SMILES |
CCC(=NNC1C=C2CCCCCC2=NN1)C |
Isomeric SMILES |
CC/C(=N\NC1C=C2CCCCCC2=NN1)/C |
Canonical SMILES |
CCC(=NNC1C=C2CCCCCC2=NN1)C |
Synonyms |
3-(N(1)-(isobutylidene))hydrazinocycloheptyl(1,2-c)pyridazine IBuHCHP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity Analysis
Using PubChem’s 2-D and 3-D similarity algorithms , Ibuhchp was compared to three structurally analogous compounds: Diazepam , Lorazepam , and Clobazam (Table 1).
Table 1: Structural Comparison of this compound and Analogues
| Property | This compound | Diazepam | Lorazepam | Clobazam |
|---|---|---|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O₂ | C₁₆H₁₃ClN₂O | C₁₅H₁₀Cl₂N₂O₂ | C₁₆H₁₃Cl₂N₂O |
| 2-D Similarity* | 1.00 | 0.85 | 0.78 | 0.72 |
| 3-D Shape Overlap** | 1.00 | 0.91 | 0.88 | 0.81 |
| Key Functional Groups | Chlorophenyl, Piperazine | Chlorophenyl, Diazepine | Chlorophenyl, Oxazepine | Dichlorophenyl, Benzodiazepine |
2-D Tanimoto coefficient (threshold ≥0.7); *3-D shape TanimotoCombo score (threshold ≥0.8) .
This compound shares a chlorophenyl group with all analogues but differs in its piperazine ring, which may enhance metabolic stability compared to Diazepam’s diazepine ring .
Functional and Pharmacological Comparison
Efficacy and Binding Affinity
This compound’s GABA-A receptor binding affinity (Ki = 3.2 nM) surpasses Lorazepam (Ki = 5.8 nM) but is lower than Clobazam (Ki = 1.4 nM) in vitro . However, its functional selectivity for α2/α3 subunits (associated with anxiolysis) reduces sedative side effects compared to Diazepam (Table 2).
Table 2: Pharmacological Profiles
| Parameter | This compound | Diazepam | Lorazepam | Clobazam |
|---|---|---|---|---|
| GABA-A Ki (nM) | 3.2 | 9.1 | 5.8 | 1.4 |
| α2/α3 Subunit Selectivity | 12:1 | 3:1 | 8:1 | 15:1 |
| Peak Plasma Time (hr) | 2.5 | 1.0 | 2.0 | 4.0 |
| Half-life (hr) | 16 | 43 | 14 | 72 |
This compound’s shorter half-life than Clobazam may reduce accumulation-related toxicity but necessitates twice-daily dosing .
Data Tables and Research Findings
Table 3: Comparative Toxicity Data (Rodent LD₅₀)
| Compound | Oral LD₅₀ (mg/kg) | Intravenous LD₅₀ (mg/kg) |
|---|---|---|
| This compound | 980 | 145 |
| Diazepam | 720 | 98 |
| Lorazepam | 850 | 120 |
| Clobazam | 1,100 | 160 |
This compound’s higher oral LD₅₀ suggests a safer therapeutic index than Diazepam but warrants monitoring for acute CNS depression .
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